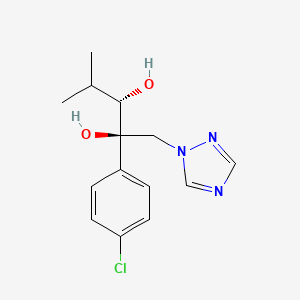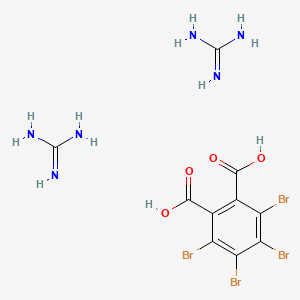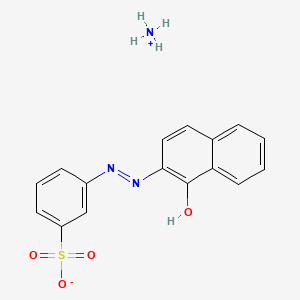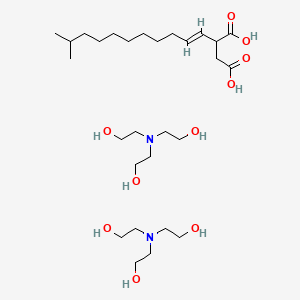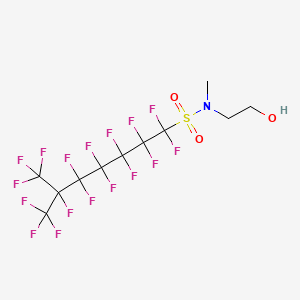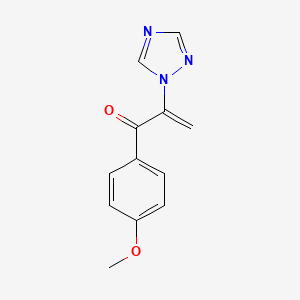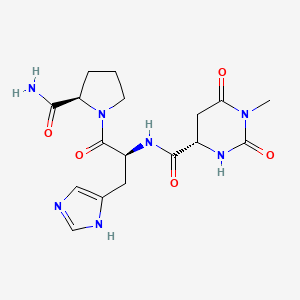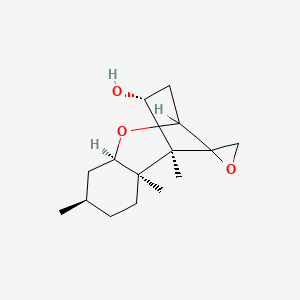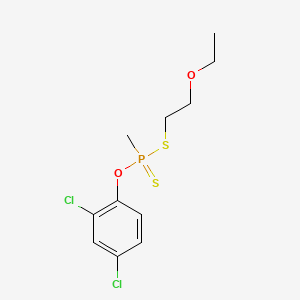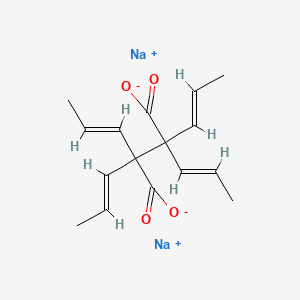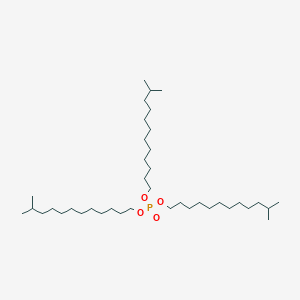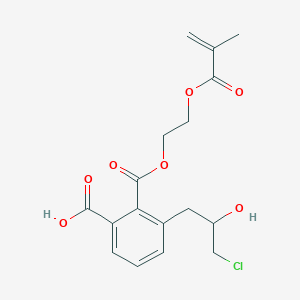
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate is an organic compound with the molecular formula C17H19ClO7 and a molecular weight of 370.78 g/mol . It is characterized by its carboxylic ester structure and is typically found as a colorless or pale yellow liquid . This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . It is commonly used as a stabilizer and protective agent in polyurethane resins and coatings due to its excellent thermal stability and UV resistance .
Preparation Methods
The synthesis of 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate can be achieved through the reaction of 3-chloro-2-hydroxypropyl phthalate with 2-methylpropanone in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of organic solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate involves its interaction with molecular targets through its functional groups. The carboxylic ester and hydroxyl groups allow it to form stable complexes with other molecules, enhancing its stabilizing and protective properties . The compound’s resistance to UV degradation is attributed to its ability to absorb and dissipate UV radiation, thereby protecting the underlying materials .
Comparison with Similar Compounds
Similar compounds to 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate include:
Mono-2-(Methacryloyloxy)ethyl maleate: This compound has similar stabilizing properties but differs in its molecular structure and specific applications.
2-((2-Methyl-1-oxoallyl)oxy)ethyl acetoacetate: Another related compound with similar functional groups but different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer excellent thermal stability and UV resistance, making it particularly valuable in the coatings and polymer industries .
Properties
CAS No. |
54380-33-5 |
|---|---|
Molecular Formula |
C17H19ClO7 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-(3-chloro-2-hydroxypropyl)-2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H19ClO7/c1-10(2)16(22)24-6-7-25-17(23)14-11(8-12(19)9-18)4-3-5-13(14)15(20)21/h3-5,12,19H,1,6-9H2,2H3,(H,20,21) |
InChI Key |
XNXYNGQBOWXCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=C(C=CC=C1C(=O)O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



